1-methyl-1H-1,2,3-triazole
Overview
Description
1-Methyl-1H-1,2,3-triazole is a derivative of 1H-1,2,3-triazole, a class of compounds known for their unique combination of facile accessibility and diverse supramolecular interactions. These interactions have led to a wide range of applications in fields such as supramolecular chemistry, coordination chemistry, catalysis, and photochemistry .
Synthesis Analysis
The synthesis of 1-methyl-1H-1,2,3-triazole derivatives can be achieved through click chemistry, which is a versatile method allowing the introduction of various substituents into the triazole ring. The thermal cycloaddition of azides to acetylenes is a particularly versatile route, as it allows for a wide range of substituents to be incorporated . Additionally, the base-catalyzed condensation of azides with activated methylene compounds is another established route for synthesizing triazoles with specific substituents in the 4- and 5-positions .
Molecular Structure Analysis
The molecular structure of triazole derivatives can be characterized by various spectroscopic techniques such as nuclear magnetic resonance (NMR) and X-ray crystallography. For example, the structure of 2-methyl-4,5-dicyano-2H-1,2,3-triazole was determined using elemental analysis, infrared spectrum, and NMR spectrum . The crystal structure of related triazole compounds has been determined, revealing details such as space group, cell constants, and the orientation of substituents .
Chemical Reactions Analysis
1-Methyl-1H-1,2,3-triazole and its derivatives participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, forming complexes with metals such as Rhodium and Iridium . These complexes can be used as catalysts for various reactions, including transfer hydrogenation and oxidation of alcohols . The triazole ring can also undergo hydrolysis and other transformations, leading to the formation of new compounds with potential applications in fields like explosives and propellants .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-methyl-1H-1,2,3-triazole derivatives can be influenced by their molecular structure. For instance, the thermal stability and kinetic parameters of these compounds can be studied using techniques like thermogravimetric analysis (TG-DSC) . The solubility and reactivity in different solvents can be predicted using computational methods such as density functional theory (DFT), which also allows for the exploration of properties like nonlinear optical properties and molecular electrostatic potentials .
Scientific Research Applications
Supramolecular and Coordination Chemistry
1-methyl-1H-1,2,3-triazole is notable for its unique combination of facile accessibility and diverse supramolecular interactions. These properties have led to myriad applications in supramolecular and coordination chemistry. The compound’s nitrogen-rich triazole allows for complexation of anions through hydrogen and halogen bonding. Moreover, it offers various N-coordination modes and can act as a powerful carbanionic or mesoionic carbene donor. These characteristics enable applications in anion recognition, catalysis, and photochemistry, surpassing the initial scope of click chemistry (Schulze & Schubert, 2014).
Synthesis of Antimycobacterial Agents
1-methyl-1H-1,2,3-triazole has been studied for its role in the synthesis of new antimycobacterial agents. Its structural versatility and broad range of biological activities make it a valuable compound in developing bioactive chemical entities against tuberculosis (Gonzaga et al., 2013).
Catalyst Activation
This compound has been used in the activation of catalysts for reactions such as transfer hydrogenation and Oppenauer-type oxidation. Its interaction with complexes like Cp*RhIII/IrIII in organochalcogen ligand complexes demonstrates its potential in catalysis (Saleem et al., 2014).
Medicinal Chemistry as a Bioisostere
The 1,2,3-triazole ring, including its 1-methyl variant, serves as a bioisostere in medicinal chemistry. Its ability to mimic various functional groups has led to its widespread use in synthesizing new active molecules with antimicrobial, antiviral, and antitumor effects (Bonandi et al., 2017).
Ion Transport Properties
1,3-Dimethyl-1,2,3-triazolium salts, derivatives of 1-methyl-1H-1,2,3-triazole, show enhanced ion conductive properties, making them promising candidates for electrolytes in electrochemical devices. Their ion conductivity and ionicity are influenced by the anion size, highlighting their potential in materials science (Pulst et al., 2018).
Luminescent Properties
Quinoline-triazoles, which include 1-methyl-1H-1,2,3-triazole derivatives, exhibit luminescent properties. Their crystalline structures and hydrogen-bonding interactions influence their luminescent behavior, making them of interest in materials science (Bai et al., 2017).
Drug Discovery
The compound is also influential in drug discovery, particularly through click chemistry, where it forms 1,2,3-triazole via copper-(I)-catalyzed reactions. These triazoles can form biologically active linkers with high specificity and biocompatibility, impacting the development of new pharmaceuticals (Kolb & Sharpless, 2003).
Technological Applications
Technological prospecting of 1H-1,2,3-triazoles reveals their significant applications in various technological sectors. The increasing number of patents filed for these compounds underlines their growing importance in fields like chemistry, metallurgy, and human needs (Caiana et al., 2022).
Safety And Hazards
properties
IUPAC Name |
1-methyltriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3/c1-6-3-2-4-5-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAWEQBUZOGIBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90937250 | |
Record name | 1-Methyl-1H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90937250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-1,2,3-triazole | |
CAS RN |
16681-65-5 | |
Record name | 1-Methyl-1,2,3-triazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016681655 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-1H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90937250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1H-1,2,3-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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